molecular formula C14H14ClNO2 B1443729 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one CAS No. 586345-73-5

1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one

Cat. No. B1443729
M. Wt: 263.72 g/mol
InChI Key: BJJPMHQYNZBOBK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as any important reaction conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS).


Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

1-Methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one has been utilized in the synthesis and cytotoxicity evaluation of various compounds. For example, in a study by Chen et al. (2003), derivatives of this compound were prepared and evaluated against a panel of human tumor cell lines. Some of these compounds exhibited significant cytotoxicity, suggesting their potential as anti-cancer agents (Chen et al., 2003).

Halogen Bonding in Biological Applications

He et al. (2020) studied the binding mode of a ligand (PA-1) containing a similar structure to 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one. The research involved X-ray crystallography, DFT calculation, and molecular docking, showing the potential of halogen bonding in the design of more potent inhibitors for biological applications (He et al., 2020).

Insecticidal and Fungicidal Activities

In a study by Zhu and Shi (2011), derivatives of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one displayed moderate insecticidal and fungicidal activities. This highlights its potential use in agricultural applications (Zhu & Shi, 2011).

Synthesis of Benzyl Ethers and Esters

López and Dudley (2008) discussed the use of a related compound, 2-benzyloxy-1-methylpyridinium triflate, for the synthesis of benzyl ethers and esters. This compound, closely related to 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one, shows its utility in synthetic organic chemistry (López & Dudley, 2008).

Alzheimer's Therapy

Scott et al. (2011) explored the use of compounds structurally related to 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one as agents for Alzheimer's therapy. They focused on compounds designed to interact with metal ions, which are relevant in neurodegenerative diseases (Scott et al., 2011).

Ethylene Oligomerization Reactions

Nyamato et al. (2014) investigated unsymmetrical pyridine metal complexes, including derivatives of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one, as catalysts for ethylene oligomerization reactions. This shows its role in industrial applications (Nyamato et al., 2014).

Uridine Phosphorylase Inhibition

Lin and Liu (1985) synthesized compounds including derivatives of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one as potent inhibitors of uridine phosphorylase, indicating potential pharmaceutical applications (Lin & Liu, 1985).

Safety And Hazards

This section would detail any known hazards associated with the compound, as well as appropriate safety precautions.


Future Directions

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properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-phenylmethoxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPMHQYNZBOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CCl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849686
Record name 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one

CAS RN

586345-73-5
Record name 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ma, W Luo, PJ Quinn, Z Liu… - Journal of medicinal …, 2004 - ACS Publications
The synthesis of a range of novel 3-hydroxypyridin-4-ones and 3-hydroxypyran-4-ones linked with different coumarin substituents is described. These compounds have been developed …
Number of citations: 329 pubs.acs.org

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